
2-Phenoxy-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Phenoxy-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone” is a complex organic molecule. It contains a phenoxy group, a propargyl group, and a piperidine ring, which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The propargyl group could introduce a triple bond into the structure, and the piperidine ring is a common structure in many alkaloids .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the propargyl group is often involved in Huisgen cycloadditions to form triazoles .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Schiff bases similar to 2-Phenoxy-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid environments. These compounds have demonstrated effectiveness, with variations in efficiency linked to their chemical structures (Hegazy et al., 2012).
Wound Healing
- Derivatives of this compound have shown significant wound healing properties in vivo. Certain synthesized variants exhibited faster epithelialization and increased tensile strength in incision wounds, suggesting their potential for medical applications in wound management (Vinaya et al., 2009).
Antileukemic Activity
- Novel derivatives of this compound have been synthesized and found to exhibit significant antileukemic activity against human leukemic cell lines. These findings highlight its potential in developing new treatments for leukemia (Vinaya et al., 2012).
Antibacterial Properties
- Some synthesized variants of this compound have demonstrated potent antibacterial activities, particularly against specific strains of bacteria. This suggests its potential use in developing new antibacterial agents (Vinaya et al., 2008).
Photocatalytic Applications
- Research on related compounds indicates potential applications in photocatalytic processes. For example, studies involving piperidine derivatives in photocatalytic alcohol dehydrogenation highlight their utility in chemical transformations (Pichat et al., 1987).
Antidepressant Activity
- Certain 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols, structurally related to the compound , have shown antidepressant activity, providing insights into its potential use in mental health treatments (Kumar et al., 2004).
Synthesis of 2H-Chromenes
- The compound has been involved in the synthesis of 2H-chromenes, a class of heterocyclic compounds with various pharmacological activities (Zonouzi et al., 2008).
Catalytic Kinetics
- Asymmetric di-Ni(II) systems involving phenol-based ligands structurally related to this compound have been synthesized and shown high efficiency in catalytic kinetics, demonstrating its potential in chemical synthesis (Ren et al., 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-phenoxy-1-[3-(prop-2-ynoxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-11-20-13-15-7-6-10-18(12-15)17(19)14-21-16-8-4-3-5-9-16/h1,3-5,8-9,15H,6-7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJSEVDHGHLDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCCN(C1)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2647637.png)

![Methyl 5-[[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2647641.png)
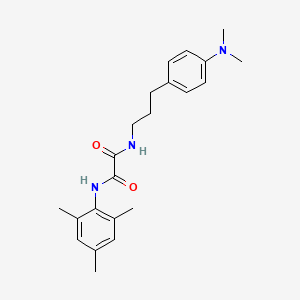
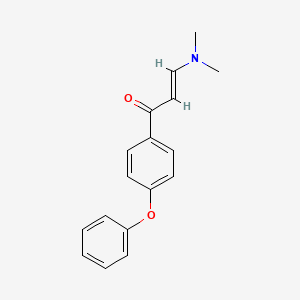
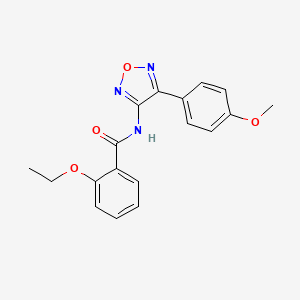
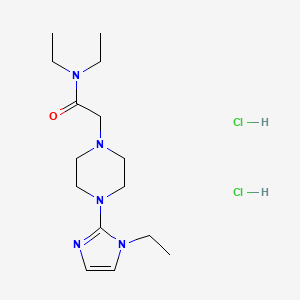
![1-Morpholin-4-yl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2647648.png)
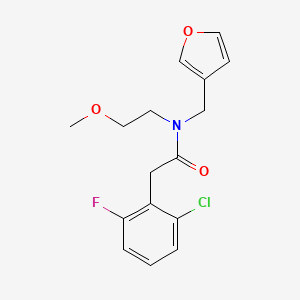
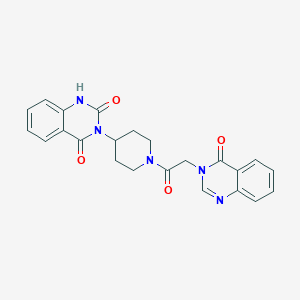



![N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2647658.png)